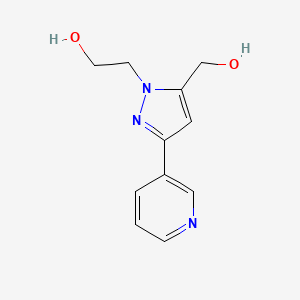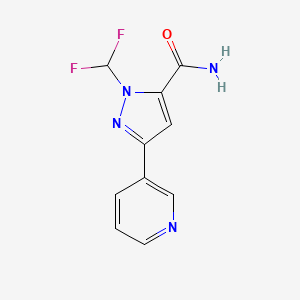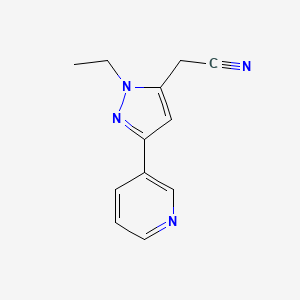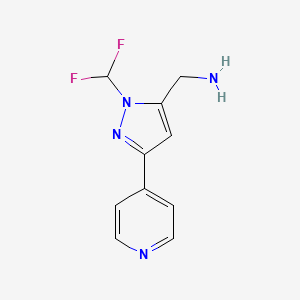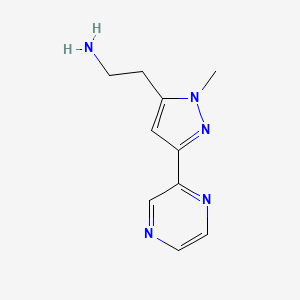
6-(2-cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Descripción general
Descripción
6-(2-cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as CHET-2-Thioxo-2,3-dihydropyrimidin-4(1H)-one, is an organic compound with a wide range of applications in the scientific community. It is a derivative of pyrimidin-4(1H)-one and is composed of a six-membered ring with two cyclohexyl substituents and a thioxo group. CHET-2-Thioxo-2,3-dihydropyrimidin-4(1H)-one has been used in various fields, including medicinal chemistry, organic synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
Antiproliferative Effects
- Compounds derived from 3,4-dihydropyrimidin-2(1H)-ones and -thiones, including those similar in structure to 6-(2-cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, have shown antiproliferative effects on HL-60 human promyelocytic leukemia cells (Nishimura et al., 2022).
Cytotoxic Activity
- Derivatives of 1,2-dihydropyrimidine, which are structurally related, demonstrated cytotoxic activities against human liver and breast cancer cell lines (Kökbudak et al., 2020).
Antimicrobial and Antioxidant Potential
- New synthesized derivatives of 2,3-dihydropyrimidine exhibited potent antibacterial activities and significant antioxidant potential (Kumar et al., 2011).
Antiviral Research
- Novel compounds synthesized from similar pyrimidine derivatives have been evaluated for potential treatment against variola virus, demonstrating appropriate binding energies in molecular modeling studies (Gerçek et al., 2022).
Corrosion Inhibition
- Thiopyrimidine derivatives, which are structurally related, were studied for their corrosion inhibition properties on mild steel in hydrochloric acid (Singh et al., 2016).
Synthesis and Biological Evaluation
- Dihydropyrimidine derivatives have been prepared and characterized for their antimicrobial activities (Dangar, 2017).
Antileishmania Activity
- Certain 3,4-dihydropyrimidin-2(1H)-(thio)one derivatives showed significant antileishmanial activity in vitro, with good drug-likeness properties identified through ADME studies (Rode et al., 2021).
Anticonvulsant Activity
- Derivatives of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(3H)-one were evaluated for anticonvulsant activity, showing some correlation between structure and activity (Severina et al., 2019).
Propiedades
IUPAC Name |
6-(2-cyclohexylethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c15-11-8-10(13-12(16)14-11)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZQPDKPNWZJEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481673.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481674.png)
![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481676.png)
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481677.png)
![1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481679.png)
![1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481680.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481683.png)
![(1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1481684.png)
![(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481685.png)
